molecular formula C23H25N3O4 B11469652 6-hydroxy-4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxamide

6-hydroxy-4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxamide

Cat. No.: B11469652
M. Wt: 407.5 g/mol
InChI Key: GSSMZDUIYCDSFR-UHFFFAOYSA-N
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Description

6-hydroxy-4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 6-hydroxy-4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxamide involves several steps. The synthetic route typically starts with the preparation of the indazole core, followed by the introduction of the hydroxy, methoxyphenyl, and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to minimize waste and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-hydroxy-4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 6-hydroxy-4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxamide include:

  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
  • 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
  • 2-Hydroxy-4-methoxyacetophenone These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

6-hydroxy-4-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxamide

InChI

InChI=1S/C23H25N3O4/c1-13-6-4-5-7-16(13)24-22(28)20-18(14-8-10-15(30-3)11-9-14)19-17(12-23(20,2)29)25-26-21(19)27/h4-11,18,20,29H,12H2,1-3H3,(H,24,28)(H2,25,26,27)

InChI Key

GSSMZDUIYCDSFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C(C3=C(CC2(C)O)NNC3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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